

idelalisib transcriptomic analysis pathway activation RNA sequencing

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Compound Focus: Idelalisib

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Key Transcriptomic Findings on Idelalisib

The table below summarizes core findings from recent studies on how **idelalisib** reprograms gene expression and modulates pathway activity.

Key Finding	Biological Consequence / Mechanism	Context / Model System	Citation(s)
Synergy with FAO Inhibition	Inhibition of Fatty Acid Oxidation (FAO) synergistically enhances idelalisib's cytotoxicity.	Primary CLL cells ex vivo; high FAM-score predicts sensitivity.	[1]
Induction of Immune Dysfunction	Reduces T-cell cytotoxicity, granzyme B secretion, and cytokine production; reduces NK-cell proliferation and cytotoxicity.	T-cells and NK-cells from Healthy Donors and CLL patients ex vivo.	[2]
Alteration of T-cell Populations	Depletes Regulatory T-cells (Tregs), skewing balance toward T effector cells; linked to early autoimmune toxicity.	Single-cell RNA/TCR-seq of CLL patient PBMCs during idelalisib treatment.	[3]

Key Finding	Biological Consequence / Mechanism	Context / Model System	Citation(s)
Direct Transcriptional Regulation	Oncogenic fusion protein TCF3-PBX1 directly regulates <i>PIK3CD</i> (encodes p110 δ), creating vulnerability.	Relapsed B-cell Precursor ALL (BCP-ALL) patient samples and cell lines.	[4]
Transcriptional Modulation & Chemo-Synergy	Synergy with bendamustine linked to global inhibition of RNA synthesis, not enhanced DNA damage.	Primary CLL cells ex vivo; synergy observed in del17p patients.	[5]

Experimental Protocols for Transcriptomic Analysis

Here are the methodologies used in the cited research to generate the findings above.

Single-Cell RNA Sequencing (scRNA-seq) Analysis

This protocol is based on studies that analyzed **idelalisib**'s effect on immune cell populations [6] [3].

- **1. Cell Preparation and Treatment:** Primary cells (e.g., PBMCs from CLL patients or healthy donors, or ex vivo expanded T-cells) are treated with **idelalisib** at clinically relevant concentrations (e.g., 0.05 - 1 μ M) or a vehicle control (DMSO) for a defined period (e.g., 24 hours).
- **2. Single-Cell Library Preparation and Sequencing:** Single-cell suspensions are loaded onto a microfluidic system (e.g., 10x Genomics Chromium platform). Libraries are prepared using kits like the Chromium Single Cell 5' Kit (v2 chemistry), which can simultaneously capture gene expression (GEX) and T-cell receptor (TCR) sequences (V(D)J enrichment) [6] [3].
- **3. Computational Data Analysis:**
 - **Quality Control and Filtering:** Raw sequencing data is processed (e.g., using Cell Ranger) and aligned to a reference genome (e.g., GRCh38). Low-quality cells and doublets are filtered out based on thresholds for genes/cell and mitochondrial content [6] [3].
 - **Integration and Clustering:** Filtered data is normalized and integrated to remove batch effects (e.g., using Harmony in Seurat). Cells are clustered (e.g., Leiden algorithm) and visualized in reduced dimensions (UMAP/tSNE) [3] [1].
 - **Differential Expression and Pathway Analysis:** Differentially expressed genes (DEGs) between clusters or conditions are identified. Gene Ontology (GO) and Gene Set Enrichment Analysis (GSEA) are used to find enriched pathways [6].

- **Cell-Cell Communication:** Tools like CellChat can be used to infer changes in intercellular signaling networks [6] [1].

High-Throughput Pharmacotranscriptomic Screening

This pipeline, used to profile drug responses in cancer cells, can be adapted for **idelalisib** studies [7].

- **1. Drug Sensitivity and Resistance Testing (DSRT):** Primary tumor cells or representative cell lines are screened against a drug library including **idelalisib**. Cell viability is measured (e.g., with CellTiter-Glo assay) and a Drug Sensitivity Score (DSS) is calculated.
- **2. Multiplexed scRNA-seq with Live-Cell Barcoding:**
 - **Drug Treatment:** Cells are treated in a 96-well plate with **idelalisib** and other drugs. A concentration above the half-maximal effective concentration (EC50) is used to ensure a transcriptional response.
 - **Cell Hashing:** Cells in each well are labeled with unique antibody–oligonucleotide conjugates (Hashtag oligos, HTOs) against surface proteins (e.g., B2M, CD298). This allows samples from all wells to be pooled for a single scRNA-seq run.
 - **Sequencing and Demultiplexing:** The pooled library is sequenced. Bioinformatic tools are used to demultiplex the cells back into their original treatment wells based on their HTOs for downstream analysis.

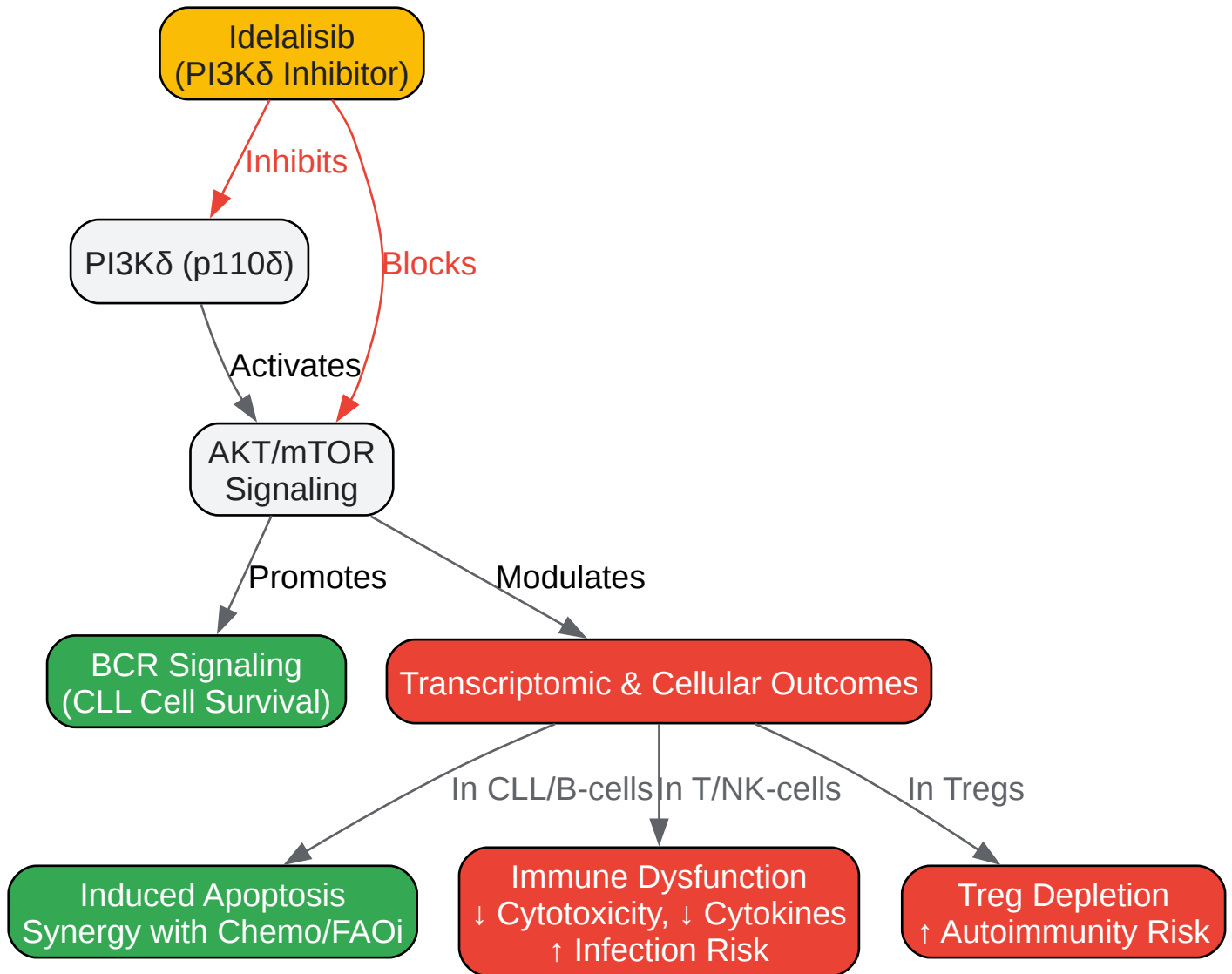
Bulk RNA Sequencing from Patient Trials

This approach analyzes the global transcriptomic impact of **idelalisib** in a clinical setting [8].

- **1. Sample Collection:** Serial samples (e.g., peripheral blood) are collected from patients (e.g., CLL patients) before and after initiation of **idelalisib** therapy.
- **2. RNA Extraction and Sequencing:** Total RNA is extracted from patient cells. RNA sequencing libraries are prepared, typically following ribosomal RNA depletion to enrich for coding transcripts.
- **3. Data Analysis:** Differential expression analysis (e.g., using DESeq2) is performed to compare the "on-treatment" transcriptome to the "pre-treatment" baseline. This identifies pathways consistently modulated by the drug in vivo.

Idelalisib's Mechanism and Immune Cell Modulation

The diagram below illustrates **idelalisib**'s core mechanism of action and its downstream transcriptomic consequences on immune cells, as revealed by the studies discussed.



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***Idelalisib** inhibits PI3Kδ, modulating transcriptomes in immune cells and causing cytotoxic effects in target cells and dysfunctional changes in others.*

Research Implications and Future Directions

Transcriptomic analyses reveal **idelalisib**'s dual nature: a potent anti-leukemic agent with significant immunomodulatory effects that explain both its efficacy and toxicity profile [3] [2].

Key research applications include:

- **Biomarker Discovery:** Identifying transcriptomic signatures, like the FAM-score, may predict which patients will respond best to **idelalisib** or experience synergistic effects with metabolic inhibitors [1].
- **Toxicity Mechanism Elucidation:** Single-cell analyses provide a clear molecular basis for **idelalisib**'s dose-limiting toxicities, such as infections and autoimmunity, by revealing specific T-cell subset depletion and functional impairment [3] [2].
- **Rational Combination Therapy:** Transcriptomic data reveals that **idelalisib**'s synergy with chemotherapy is linked to transcriptional modulation rather than enhanced DNA damage, and highlights promising combinations with metabolic inhibitors [5] [1].

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